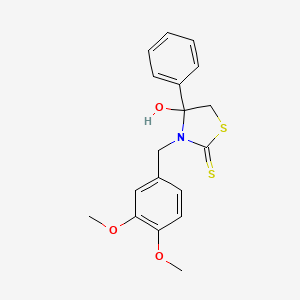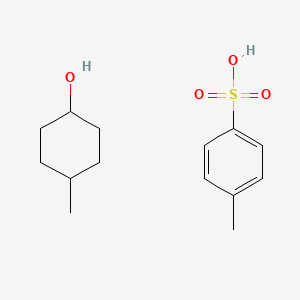![molecular formula C8H8O3 B14691979 Bicyclo[3.2.1]octane-2,3,4-trione CAS No. 25352-00-5](/img/structure/B14691979.png)
Bicyclo[3.2.1]octane-2,3,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]octane-2,3,4-trione is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound is characterized by a bicyclic structure, which includes a fused ring system with three ketone groups at positions 2, 3, and 4. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octane-2,3,4-trione can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.0²,⁷]octan-3-one intermediate . Another method includes the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.2.1]octane-2,3,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of three ketone groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while substitution reactions can produce various functionalized bicyclic compounds.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]octane-2,3,4-trione has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. In medicinal chemistry, it serves as a scaffold for the development of potential therapeutic agents. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of Bicyclo[3.2.1]octane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s three ketone groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and its potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Bicyclo[3.2.1]octane-2,3,4-trione include other bicyclic ketones such as Bicyclo[2.2.1]heptane-2,3-dione and Bicyclo[2.2.2]octane-2,3,4-trione .
Uniqueness: this compound is unique due to its specific ring structure and the presence of three ketone groups. This combination of features provides distinct reactivity patterns and makes it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
25352-00-5 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
bicyclo[3.2.1]octane-2,3,4-trione |
InChI |
InChI=1S/C8H8O3/c9-6-4-1-2-5(3-4)7(10)8(6)11/h4-5H,1-3H2 |
Clave InChI |
VZAMUQOALSICKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(=O)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


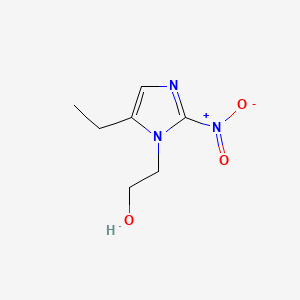
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
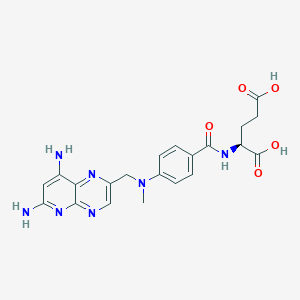
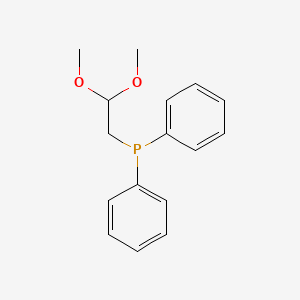

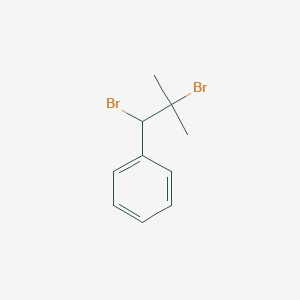
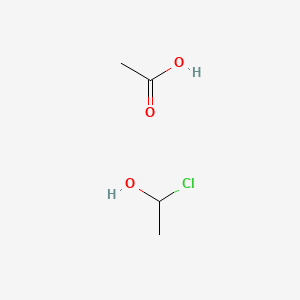
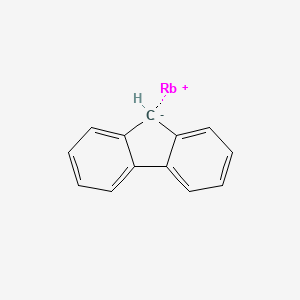
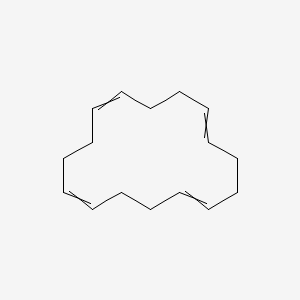
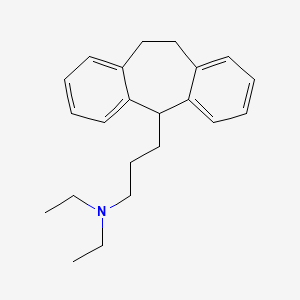
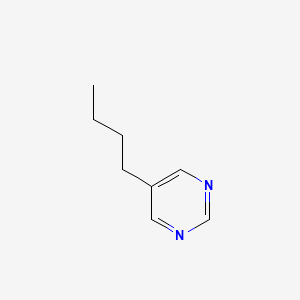
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
